![molecular formula C16H15NO3 B4620834 3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)
3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with hydroxylamine chloride in alkaline medium to yield oxime derivatives, as demonstrated in the synthesis of closely related compounds (Silva et al., 2011). Another study highlights the esterification of oxime-esters under varying conditions, indicating the complexity and versatility in the synthesis routes of such compounds (Sun, Wang, & Xia, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing intricate details such as E stereochemistry and the formation of dimers through classical hydrogen bonds (Silva et al., 2011). These studies provide insights into the potential molecular structure and interactions of "3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime".
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can lead to a variety of products, depending on the reactants and conditions. For instance, reactions with acid chlorides under different conditions produce a range of esters and amides, highlighting the chemical reactivity and potential applications of these compounds (Sun, Wang, & Xia, 2008).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior in different environments and applications. While specific details on "3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime" are not directly available, studies on similar compounds can provide valuable insights. Properties like solubility, melting points, and crystal structure can significantly influence their utility in various applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different functional groups, stability under various conditions, and potential for further chemical modifications, are essential for exploring the full scope of applications for these compounds. The esterification reactions and synthesis of novel derivatives illustrate the chemical versatility and potential for creating a wide range of materials and molecules with tailored properties (Sun, Wang, & Xia, 2008).
Scientific Research Applications
Chemical Synthesis and Reactivity
- A study demonstrated the esterifications of a structurally related oxime with acid chlorides, highlighting a methodology that could afford oxime-esters and unexpected substituted products. This research elucidates the chemical reactivity of such compounds under different conditions, providing insights into their potential utility in synthesizing diverse chemical entities (Ruiming Sun, Yang Wang, & P. Xia, 2008).
Crystal Structure and Hydrogen Bonding
- Another investigation focused on the crystal structure and intermolecular hydrogen bonding of a compound with a related chemical structure. The study's findings contribute to the understanding of the molecular geometry and interactions that could influence the physical properties and stability of these compounds (Peiliang Zhao & Zhong-Zhen Zhou, 2009).
Synthesis in Aqueous Media
- A method for synthesizing a new class of furo[3,2-c]chromenes in aqueous media was described, showcasing an efficient approach to generating these compounds. This study indicates the potential for environmentally friendly synthesis methods that could be applied to related chemical structures (M. Khalilzadeh et al., 2011).
Antimicrobial and Anticancer Evaluation
- Research into the utility of a furo[3,2-g]chromene derivative for constructing novel heterocyclic systems revealed antimicrobial and anticancer activities. This underscores the potential therapeutic applications of such compounds in developing new drugs (M. Ibrahim et al., 2022).
properties
IUPAC Name |
(NE)-N-(5,7-dimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-8-6-12-14(15-13(8)9(2)7-19-15)10-4-3-5-11(10)16(17-18)20-12/h6-7,18H,3-5H2,1-2H3/b17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWOLKXBPCCLU-WUKNDPDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=NO)O2)C4=C1C(=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)/C(=N\O)/O2)C4=C1C(=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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